molecular formula C19H13ClN4O2 B2454540 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one CAS No. 1112432-98-0

3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one

Cat. No. B2454540
CAS RN: 1112432-98-0
M. Wt: 364.79
InChI Key: HIAXGXYBCTXDPB-UHFFFAOYSA-N
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Description

The compound “3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one” is a chemical compound with the molecular formula C19H13ClN4O2. It’s a part of the class of compounds known as 1,2,4-oxadiazoles .

Scientific Research Applications

Synthesis and Structural Characterization

  • The chemical compound has been synthesized and characterized using various techniques like IR, NMR, and X-ray diffraction. These studies support its structural properties, with molecules linked by hydrogen bonds and π…π interactions for crystal stabilization (Şahin et al., 2012).

Biological Activities

  • Novel derivatives of this compound have been synthesized, showing potent antitubercular activity against Mycobacterium tuberculosis and moderate antioxidant activity (Prathap et al., 2014).
  • Some derivatives have demonstrated significant anticancer, antibacterial, and antifungal activities, specifically against breast carcinoma, Staphylococcus aureus, Escherichia coli, and Candida albicans (Mahanthesha et al., 2021).

Antioxidant Properties

  • Derivatives of this compound have been prepared and screened for their antioxidant and antiradical activities, contributing to the field of oxidative stress research (Bekircan et al., 2008).

Potential as Medicinal Agents

  • The synthesis of novel derivatives with pyrazole, pyridazine, pyrimidine, and oxadiazole rings suggests potential for pharmaceutical development, especially as plant growth stimulants (Yengoyan et al., 2018).
  • Some novel derivatives show promise as lipase and α-glucosidase inhibitors, which could have implications in metabolic research and treatment (Bekircan et al., 2015).

Inhibitory Effects and Molecular Targeting

  • Derivatives of the compound have been investigated as potential inhibitors of human monoamine oxidase, suggesting applications in neurodegenerative disease research (Efimova et al., 2023).

Molecular Docking and Antimicrobial Activity

  • The compound has been studied for its molecular docking properties and antimicrobial effects, which could lead to novel approaches in drug design and infectious disease treatment (Sivakumar et al., 2021).

properties

IUPAC Name

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O2/c1-12-5-7-15(8-6-12)24-10-9-16(25)17(22-24)19-21-18(23-26-19)13-3-2-4-14(20)11-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAXGXYBCTXDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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